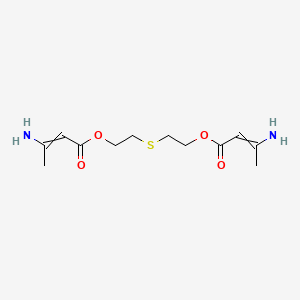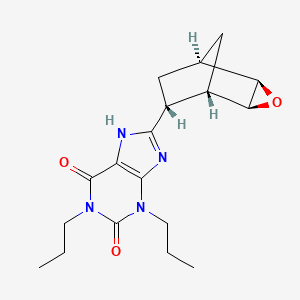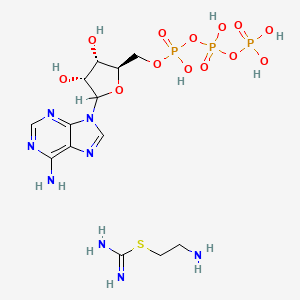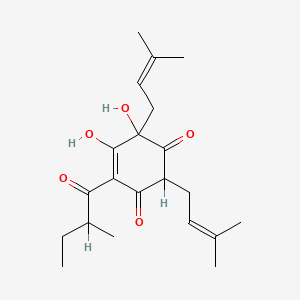
Advastab A 70
Übersicht
Beschreibung
Advastab A 70 is part of the ADVASTAB® family of methyltin heat stabilizers, which are ideally suited for all rigid PVC processing applications . These applications range from PVC pipe, pipe fittings, and clear bottles to rigid film and sheet, cellular PVC profiles, vinyl siding, and window profile extrusions .
Molecular Structure Analysis
The molecular structure of Advastab A 70 is characterized by a chemical formula of C12H20N2O4S, an exact mass of 288.11, and a molecular weight of 288.360 . The elemental analysis reveals that it contains 49.98% carbon, 6.99% hydrogen, 9.71% nitrogen, 22.19% oxygen, and 11.12% sulfur .Physical And Chemical Properties Analysis
Advastab A 70 is part of the ADVASTAB® family of methyltin heat stabilizers, which are used in a variety of applications due to their excellent stability . They provide good early color stability and are designed especially for pigmented vinyl extrusion applications .Wissenschaftliche Forschungsanwendungen
C12H20N2O4S C_{12}H_{20}N_{2}O_{4}S C12H20N2O4S
, is a bioactive chemical compound with a variety of applications in scientific research. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.Rigid PVC Processing
Advastab A 70 is part of the ADVASTAB® family of methyltin heat stabilizers, which are highly suited for rigid PVC processing applications . These stabilizers are essential in manufacturing products like PVC pipes, fittings, and clear bottles, as well as rigid film and sheet. They ensure the material’s durability and resistance to heat, which is crucial for maintaining the integrity of PVC products over time.
Therapeutic Research
Although specific therapeutic applications of Advastab A 70 are not detailed in the available data, it is mentioned as a bioactive chemical, indicating its potential in biomedical research. Bioactive compounds are often explored for their health benefits, including therapeutic effects on various diseases and disorders.
Environmental Applications
Advastab A 70 has been noted for its environmental applications, suggesting its use in eco-friendly materials and processes. This could involve the development of sustainable materials or chemicals that minimize environmental impact, contributing to greener manufacturing practices.
Injection Molding
In the realm of injection molding, Advastab A 70 contributes to high-performance applications. It is particularly effective in very large diameter pipe extrusion and in creating components that require precise dimensional stability and resistance to thermal degradation .
Food Packaging
Advastab A 70 is suitable for food packaging applications, as indicated by its inclusion in the ADVASTAB® product line . The stabilizers ensure that the packaging material maintains its properties and safety standards when in contact with food items, which is critical for consumer health.
Vinyl Siding and Window Profiles
The compound is also utilized in the production of vinyl siding and window profile extrusions . These applications benefit from the stabilizer’s ability to enhance the material’s color stability and longevity, which are important factors for the construction industry.
Safety and Hazards
Advastab A 70 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
2-[2-(3-aminobut-2-enoyloxy)ethylsulfanyl]ethyl 3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-9(13)7-11(15)17-3-5-19-6-4-18-12(16)8-10(2)14/h7-8H,3-6,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBGWRBVGVPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCCSCCOC(=O)C=C(C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Advastab A 70 | |
CAS RN |
13560-49-1 | |
| Record name | 2-Butenoic acid, 3-amino-, 1,1′-(thiodi-2,1-ethanediyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13560-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 3-amino-, 1,1'-(thiodi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiodiethane-1,2-diyl bis(3-aminobut-2-enoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















